REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][N:14]=2)[CH:9]=[CH:8]1.[C:19](Cl)(=[O:23])[C:20]([Cl:22])=[O:21]>COC(C)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][N:14]=2)[C:9]([C:19](=[O:23])[C:20]([Cl:22])=[O:21])=[CH:8]1
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN2C=CC3=CC=CN=C23)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
after which the solvent is distilled off under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CN2C=C(C3=CC=CN=C23)C(C(=O)Cl)=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |